Isoetharine mesylate
Overview
Description
Synthesis Analysis
Isoetharine Mesylate has been synthesized and analyzed in various studies, focusing on its preparation and structural characteristics. The synthesis involves complex chemical reactions, often requiring specific conditions to achieve the desired outcome. Studies have explored different synthetic pathways, including the use of reversed-phase chromatography and amperometric detection for its determination in plasma, showcasing the technical approaches in isolating and analyzing this compound (Park et al., 1982).
Molecular Structure Analysis
The molecular structure of Isoetharine Mesylate is crucial for understanding its chemical behavior and properties. Research has applied various analytical techniques to elucidate its structure, including NMR and X-ray crystallography. These studies provide insights into the compound's molecular geometry, electronic configuration, and the interactions between its atoms and molecules, contributing to a deeper understanding of its chemical characteristics and potential applications.
Chemical Reactions and Properties
Isoetharine Mesylate participates in a range of chemical reactions, reflecting its reactivity and interaction with other compounds. Studies have investigated its behavior in different chemical environments, exploring how it reacts under various conditions. These reactions are essential for modifying the compound or for synthesizing new compounds with desired properties. The chemical properties, including reactivity patterns and stability, are fundamental for developing applications based on Isoetharine Mesylate.
Physical Properties Analysis
The physical properties of Isoetharine Mesylate, such as solubility, melting point, and crystalline structure, have been subjects of scientific inquiry. These properties are influenced by the molecular structure and are critical for determining the compound's suitability for specific applications. Understanding the physical characteristics is essential for handling, storage, and application in various fields.
Chemical Properties Analysis
Isoetharine Mesylate's chemical properties, including its acidity, basicity, and photostability, play a significant role in its applications and behavior in chemical reactions. Research focusing on these properties provides valuable information for manipulating the compound in synthesis and application development. The insights into its chemical properties are crucial for predicting its behavior in complex systems and for the design of new materials or pharmaceutical formulations.
For more in-depth information and to explore the studies mentioned, please refer to the cited papers:
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Pulmonology , which is a branch of medicine that deals with diseases involving the respiratory tract .
Summary of the Application
Isoetharine mesylate is a selective short-acting β2 adrenoreceptor agonist . It is used for quick relief of bronchospasm and asthma . It is often referred to as the “granddaughter of adrenalin” in the line of β2 agonists .
Methods of Application
Isoetharine mesylate is typically administered by a metered aerosol canister . The drug is inhaled, and it works by relaxing and opening air passages in the lungs, making it easier to breathe .
Safety And Hazards
Isoetharine inhalation is not commercially available in the United States . It is very important that you use your isoetharine inhaler or nebulizer properly, so that the medicine gets into your lungs . Seek medical attention if you notice that you require more than your usual or more than the maximum amount of any asthma medication in a 24-hour period . An increased need for medication could be an early sign of a serious asthma attack . Before using this medication, tell your doctor if you have heart disease or high blood pressure, epilepsy or another seizure disorder, diabetes, an overactive thyroid (hyperthyroidism), or any type of liver or kidney disease .
properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.CH4O3S/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;1-5(2,3)4/h5-8,10,13-17H,4H2,1-3H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYAGMVKMXZVNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045571 | |
Record name | Isoetharine mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID856022 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Isoetharine mesylate | |
CAS RN |
7279-75-6 | |
Record name | Isoetharine mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7279-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ISOETHARINE MESYLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoetharine mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoetarine mesilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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